molecular formula C10H9BrF3NO2 B8159380 4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide

4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8159380
M. Wt: 312.08 g/mol
InChI Key: ABBJYKHHUPETSA-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide typically involves the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxy reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Utilized in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: Applied in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom and dimethylamino group contribute to the compound’s binding affinity and specificity towards its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N,N-dimethylbenzamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

    4-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.

Uniqueness

4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects

Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(2)9(16)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJYKHHUPETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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